molecular formula F2HLiNO4S2 B600051 Lithium bis(fluorosulfonyl)imide CAS No. 171611-11-3

Lithium bis(fluorosulfonyl)imide

Cat. No.: B600051
CAS No.: 171611-11-3
M. Wt: 188.1 g/mol
InChI Key: PIAMXHUFQAOKRH-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characteristics

This compound represents a sophisticated ionic compound with the molecular formula F₂LiNO₄S₂ and a molecular weight of 187.07 grams per mole. The compound is registered under Chemical Abstracts Service number 171611-11-3 and appears as a white to almost white crystalline powder at room temperature. The structural architecture of this compound features a central nitrogen atom bonded to two fluorosulfonyl groups, creating a highly stable anion that coordinates with the lithium cation.

The thermal properties of this compound demonstrate remarkable stability characteristics. The compound exhibits a melting point ranging from 132°C to 145°C, depending on purity and specific synthesis conditions. Most significantly, thermal decomposition does not occur until temperatures exceed 200°C, with some high-purity samples remaining stable up to 300°C. This exceptional thermal stability represents a substantial improvement over conventional electrolyte salts and contributes significantly to the safety profile of battery systems incorporating this material.

The physical properties of this compound include a density of 1.052 grams per cubic centimeter at 25°C and a vapor pressure ranging from 27.198 to 31.064 Pascal at ambient temperatures. The compound demonstrates excellent solubility characteristics, readily dissolving in organic solvents such as diethyl ether, acetone, and acetonitrile, while maintaining stability in aqueous solutions. These solubility properties enable versatile electrolyte formulations for diverse battery applications.

Property Value Reference
Molecular Formula F₂LiNO₄S₂
Molecular Weight 187.07 g/mol
Chemical Abstracts Service Number 171611-11-3
Melting Point 132-145°C
Thermal Decomposition Temperature >200°C
Density 1.052 g/cm³ (25°C)
Ionic Conductivity 9.8 mS/cm

Historical Development and Research Evolution

The development of this compound emerged from the need to address limitations associated with conventional lithium salts, particularly lithium hexafluorophosphate, which suffers from poor thermal stability and tendency to form hydrogen fluoride upon decomposition. Early research into fluorosulfonyl-based lithium salts began as scientists sought alternatives that could provide enhanced safety characteristics while maintaining or improving electrochemical performance.

Nippon Shokubai achieved a significant milestone in 2013 by developing the first mass-production technology for this compound using proprietary synthesis and purification techniques. This breakthrough enabled commercial-scale production and widespread adoption of the material in battery applications. The company's innovative approach involved optimizing synthesis conditions to achieve high purity levels exceeding 99.9%, which proved crucial for consistent electrochemical performance.

Synthesis methodologies have evolved considerably since the initial development phase. Early preparation methods involved metathesis reactions between potassium bis(fluorosulfonyl)imide and lithium tetrafluoroborate in dimethyl carbonate, yielding nearly quantitative conversion rates. Alternative synthesis routes have been developed using potassium carbonate neutralization followed by ion exchange with lithium tetrafluoroborate, providing improved control over purity and yield.

Research evolution has focused extensively on understanding the fundamental properties and optimization of synthesis conditions. Studies have revealed that trace impurities, particularly chloride ions at concentrations as low as 50 parts per million, can significantly impact aluminum corrosion resistance. This discovery led to the development of ultra-pure synthesis protocols that minimize impurity levels and enhance electrochemical stability.

Comparative Overview with Conventional Electrolyte Salts

The comparative performance of this compound against conventional electrolyte salts reveals significant advantages across multiple critical parameters. When compared to lithium hexafluorophosphate, the most widely used commercial electrolyte salt, this compound demonstrates superior ionic conductivity, with measured values of 9.8 millisiemens per centimeter compared to 8.0 millisiemens per centimeter for lithium hexafluorophosphate under identical conditions.

Thermal stability comparisons reveal dramatic differences between this compound and conventional alternatives. While lithium hexafluorophosphate begins decomposing at 154°C, this compound remains stable up to 308°C, representing more than a 150°C improvement in thermal stability. This enhanced thermal stability translates directly to improved battery safety and enables operation under more demanding thermal conditions.

Comparative analysis with lithium bis(trifluoromethanesulfonyl)imide, another alternative electrolyte salt, reveals distinct performance characteristics. While both compounds demonstrate excellent thermal stability, this compound exhibits superior ionic conductivity at equivalent concentrations. Conductivity measurements show this compound achieving 6.8 millisiemens per centimeter compared to lithium bis(trifluoromethanesulfonyl)imide at identical molar concentrations in carbonate-based solvents.

The aluminum current collector compatibility represents a critical differentiating factor among electrolyte salts. Research demonstrates that high-purity this compound exhibits excellent aluminum stability up to 5.0 volts versus lithium, significantly outperforming lithium bis(trifluoromethanesulfonyl)imide, which commonly causes aluminum corrosion at lower potentials. However, this advantage depends critically on maintaining extremely low impurity levels, particularly chloride concentrations below 50 parts per million.

Electrolyte Salt Ionic Conductivity (mS/cm) Thermal Decomposition (°C) Molecular Weight (g/mol) Aluminum Compatibility
This compound 9.8 308 187.1 Excellent (high purity)
Lithium hexafluorophosphate 8.0 154 151.9 Good
Lithium bis(trifluoromethanesulfonyl)imide 6.8 337 287.1 Poor
Lithium tetrafluoroborate 4.5 300 93.7 Good
Lithium perchlorate 5.2 400 106.4 Fair

Performance evaluation in practical battery systems reveals additional comparative advantages. Testing in nickel manganese cobalt oxide and silicon-oxide composite electrode systems demonstrates that this compound-based electrolytes provide superior cycling stability and rate performance compared to conventional alternatives. These improvements stem from the formation of more stable solid electrolyte interphase layers and reduced parasitic reactions during cycling.

Low-temperature performance represents another area where this compound demonstrates competitive advantages. Research indicates that electrolyte formulations containing this compound as an additive enable improved capacity retention and rate capability at temperatures as low as -20°C. This performance enhancement results from reduced interfacial resistance and improved lithium ion transport kinetics at low temperatures.

Properties

CAS No.

171611-11-3

Molecular Formula

F2HLiNO4S2

Molecular Weight

188.1 g/mol

IUPAC Name

lithium;bis(fluorosulfonyl)azanide

InChI

InChI=1S/F2HNO4S2.Li/c1-8(4,5)3-9(2,6)7;/h3H;

InChI Key

PIAMXHUFQAOKRH-UHFFFAOYSA-N

SMILES

[Li+].[N-](S(=O)(=O)F)S(=O)(=O)F

Canonical SMILES

[Li].N(S(=O)(=O)F)S(=O)(=O)F

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Thermal Stability

  • LiFSI : Decomposes above 200°C, outperforming LiPF₆ (decomposition at ~80°C) and matching LiTFSI (>250°C) .
  • LiPF₆ : Poor thermal stability and prone to HF generation .

Ionic Conductivity

  • LiFSI : 9–12 mS/cm in carbonate solvents, higher than LiPF₆ (≈8–10 mS/cm) and LiTFSI (≈7–9 mS/cm) due to smaller anion size and lower viscosity .
  • LiTFSI : Larger anion (N(SO₂CF₃)₂⁻) increases viscosity, reducing conductivity .

Electrochemical Stability

  • LiFSI : Electrochemical window >5.0 V vs. Li/Li⁺, suitable for high-voltage cathodes like NCM111 .
  • LiTFSI : Comparable window (~5.0 V) but induces Al corrosion above 3.5 V .
  • LiPF₆: Limited to <4.3 V due to HF-induced degradation .

Hydrolysis Resistance

  • LiPF₆ : Highly sensitive to moisture, releasing HF .

Aluminum Current Collector Corrosion

  • LiFSI: Non-corrosive to Al when purified (Cl⁻ impurities <10 ppm) .
  • LiTFSI : Causes severe Al corrosion at >3.5 V, limiting high-voltage applications .

Environmental Impact

  • LiFSI : Contains fluorosulfonyl groups but avoids PFAS-related concerns linked to LiTFSI and LiPF₆ .
  • LiPF₆ : HF release poses environmental and safety risks .

Application-Specific Advantages

  • High-Voltage LIBs: LiFSI outperforms LiTFSI and LiPF₆ in NCM111-based cells due to stability and non-corrosivity .
  • Quasi-Solid-State Batteries : LiFSI-based ionic liquid electrolytes enhance interfacial stability with garnet solid electrolytes .
  • Low-Temperature Performance : Lower viscosity than LiTFSI improves ion mobility in sub-zero conditions .

Q & A

Q. What are the key physical and chemical properties of LiFSI relevant to electrochemical research?

LiFSI exhibits properties critical for electrolyte applications:

PropertyValue/DescriptionReference
Melting Point124–128°C , 133°C Discrepancy due to purity or measurement methods
Molecular Weight187.07 g/mol
SolubilitySoluble in DME, acetonitrile, methanol
Thermal StabilityStable under recommended storage conditions
Ionic ConductivityHigher than LiPF₆ in organic solvents

Methodological Insight : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are standard for determining thermal properties. Solubility is assessed via gravimetric methods in target solvents .

Q. What safety protocols are recommended for handling LiFSI in laboratory settings?

LiFSI poses risks of skin corrosion (Category 1B), eye damage, and acute toxicity (oral, Category 3) . Key protocols include:

  • PPE : Chemical-resistant gloves (e.g., nitrile), safety goggles, and respirators for aerosol prevention .
  • Ventilation : Use local exhaust systems to avoid inhalation .
  • Spill Management : Contain leaks with inert absorbents and avoid water contact to prevent toxic gas release .

Note : Discrepancies in hazard classifications (e.g., skin corrosion vs. oral toxicity) may reflect formulation differences or regulatory updates .

Q. How is LiFSI synthesized and purified for research applications?

Synthesis : Reacting fluorosulfonic acid derivatives with lithium imide precursors, though exact steps are proprietary . Purification : Patent EP2024 (Novel Cosmos) describes solvent recrystallization and vacuum drying to achieve >99.9% purity, critical for minimizing side reactions in batteries .

Methodological Insight : Purity is verified via ion chromatography and Karl Fischer titration for moisture content (<5 ppm) .

Advanced Research Questions

Q. How does LiFSI’s solvation structure impact ionic conductivity and electrolyte performance?

LiFSI’s small anion size and charge delocalization enable strong Li⁺ desolvation, enhancing mobility in acetonitrile and ether-based solvents. Key findings:

  • Coordination Number : ~1.5–2.5 FSI⁻ anions per Li⁺ in concentrated electrolytes, reducing ion pairing .
  • Transport Properties : 4 M LiFSI in 1,2-diethoxyethane (DEE) achieves 182 cycles at 4.4 V vs. 94 cycles for DME due to steric hindrance improving stability .

Methodology : Molecular dynamics (MD) simulations with polarizable force fields and Raman spectroscopy quantify solvation structures .

Q. What experimental designs address LiFSI’s compatibility with high-voltage cathodes and silicon anodes?

  • High-Voltage Full Cells : Use 4.8 mAh cm⁻² NMC811 cathodes, 50 µm Li anodes, and 4 M LiFSI/DEE electrolytes. Capacity retention improves to 80% over 182 cycles .
  • Silicon Anodes : Pair LiFSI with ionic liquids (e.g., PYR1(2O1)FSI) to stabilize solid-electrolyte interphases (SEI) .

Data Contradictions : LiFSI’s oxidative stability varies with solvent choice (e.g., >4.5 V in carbonates vs. <4.3 V in ethers). FTIR and cyclic voltammetry are critical for context-specific validation .

Q. How do researchers reconcile discrepancies in reported LiFSI properties?

DiscrepancyPossible CausesReference
Melting PointPurity (99% vs. 99.9%), DSC parameters
Hazard ClassRegional regulations (OSHA vs. GHS)
Ionic ConductivitySolvent/salt concentration variations

Methodology : Cross-validate data using standardized testing protocols (e.g., IEC 62660 for batteries) and report solvent/salt ratios explicitly .

Q. What role does LiFSI play in next-generation gel polymer electrolytes (GPEs)?

LiFSI enhances GPE safety by replacing volatile solvents. Studies show:

  • Conductivity : 1.2 mS cm⁻¹ at 25°C in PVDF-HFP matrices, outperforming LiPF₆ .
  • Stability : Reduced dendrite growth in Li-metal systems due to robust SEI formation .

Methodology : Electrochemical impedance spectroscopy (EIS) and galvanostatic cycling validate performance .

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